molecular formula C9H7NO2S B1310511 4-Thien-3-yl-1H-pyrrole-3-carboxylic acid CAS No. 1026173-90-9

4-Thien-3-yl-1H-pyrrole-3-carboxylic acid

Cat. No.: B1310511
CAS No.: 1026173-90-9
M. Wt: 193.22 g/mol
InChI Key: OWHUOHUVAKSDDI-UHFFFAOYSA-N
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Description

4-Thien-3-yl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound with the molecular formula C9H7NO2S and a molecular weight of 193.22 g/mol . This compound features a pyrrole ring substituted with a thienyl group and a carboxylic acid functional group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 4-Thien-3-yl-1H-pyrrole-3-carboxylic acid typically involves the reaction of a thienyl-substituted pyrrole with appropriate reagents to introduce the carboxylic acid group. One common synthetic route includes the use of thienyl-substituted pyrrole as a starting material, followed by carboxylation under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

4-Thien-3-yl-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used, but may include various substituted derivatives of the original compound.

Scientific Research Applications

4-Thien-3-yl-1H-pyrrole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 4-Thien-3-yl-1H-pyrrole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The thienyl and pyrrole rings can interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The carboxylic acid group may also play a role in binding to target molecules, enhancing the compound’s overall activity .

Comparison with Similar Compounds

4-Thien-3-yl-1H-pyrrole-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-thiophen-3-yl-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c11-9(12)8-4-10-3-7(8)6-1-2-13-5-6/h1-5,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHUOHUVAKSDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CNC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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